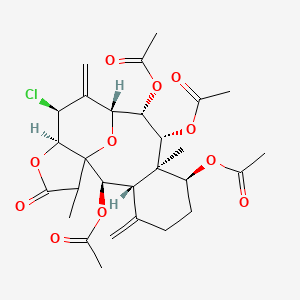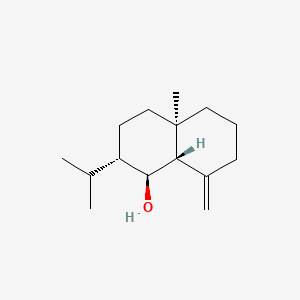
ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
Vue d'ensemble
Description
HFI-142 est un composé chimique connu pour son rôle d'inhibiteur de l'aminopeptidase régulée par l'insuline. Cette enzyme est impliquée dans divers processus physiologiques, notamment la régulation de l'absorption du glucose et les fonctions de la mémoire. HFI-142 a attiré l'attention dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, en particulier dans les domaines de la neurologie et de l'endocrinologie .
Mécanisme D'action
Target of Action
HFI-142, also known as ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate or 4H-1-Benzopyran-3-carboxylic acid, 2-amino-7-hydroxy-4-(3-pyridinyl)-,ethyl ester, is primarily an inhibitor of the insulin-regulated aminopeptidase (IRAP) . IRAP plays a crucial role in glucose metabolism and memory processes .
Mode of Action
HFI-142 interacts with its target, IRAP, by binding to it and inhibiting its function . The inhibition of IRAP can lead to changes in glucose metabolism and memory processes .
Biochemical Pathways
Given that irap is involved in glucose metabolism and memory processes, it can be inferred that these pathways may be affected .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The inhibition of IRAP by HFI-142 has been shown to improve memory in control and memory-deficient mice models . This suggests that HFI-142 may have potential therapeutic applications in conditions associated with memory impairment.
Action Environment
It is known that the compound is stable under normal storage conditions .
Analyse Biochimique
Biochemical Properties
The compound interacts with the enzyme insulin-regulated aminopeptidase (IRAP), inhibiting its function . This interaction is crucial for the compound’s role in biochemical reactions. The inhibition of IRAP by the compound is believed to be key to its memory-enhancing effects .
Cellular Effects
The effects of the compound on various types of cells and cellular processes are significant. It influences cell function by interacting with IRAP, an enzyme involved in the regulation of insulin within cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with IRAP. As an IRAP inhibitor, it binds to the enzyme and inhibits its function . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on memory in both control and memory-deficient mice models .
Metabolic Pathways
The compound is involved in the metabolic pathway related to the regulation of insulin within cells. It interacts with the enzyme IRAP, which plays a crucial role in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de HFI-142 implique plusieurs étapes, en commençant par la préparation de la structure de base, qui est un dérivé de la chromène. Les étapes clés comprennent:
Formation du noyau chromène: Ceci est généralement réalisé par une réaction de cyclisation impliquant un phénol et un aldéhyde en conditions acides.
Introduction du groupe amino: Cette étape implique la nitration du noyau chromène suivie d'une réduction pour introduire le groupe amino.
Estérification: La dernière étape implique l'estérification du groupe acide carboxylique pour former l'ester éthylique.
Méthodes de production industrielle
La production industrielle de HFI-142 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et le rendement. Les conditions de réaction sont soigneusement contrôlées pour garantir une pureté élevée et une constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
HFI-142 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier le groupe amino ou d'autres groupes fonctionnels.
Substitution: HFI-142 peut subir des réactions de substitution, en particulier au niveau du groupe amino ou du cycle aromatique.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution: Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de HFI-142, qui peuvent avoir des activités et des propriétés biologiques différentes. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
HFI-142 a une large gamme d'applications de recherche scientifique, notamment:
Neurologie: Il est étudié pour son potentiel à améliorer la mémoire et les fonctions cognitives en inhibant l'aminopeptidase régulée par l'insuline.
Endocrinologie: HFI-142 est étudié pour son rôle dans la régulation de l'absorption du glucose et la sensibilité à l'insuline.
Pharmacologie: Le composé est utilisé comme outil pour étudier les rôles physiologiques de l'aminopeptidase régulée par l'insuline et pour développer de nouveaux agents thérapeutiques.
Mécanisme d'action
HFI-142 exerce ses effets en inhibant l'aminopeptidase régulée par l'insuline. Cette enzyme est impliquée dans le clivage des liaisons peptidiques dans divers substrats, notamment les hormones et les neuropeptides. En inhibant cette enzyme, HFI-142 peut moduler les niveaux de ces substrats, ce qui conduit à divers effets physiologiques. Les cibles moléculaires de HFI-142 comprennent le site actif de l'aminopeptidase régulée par l'insuline, où il se lie et empêche l'accès du substrat .
Applications De Recherche Scientifique
HFI-142 has a wide range of scientific research applications, including:
Neurology: It is studied for its potential to improve memory and cognitive functions by inhibiting insulin-regulated aminopeptidase.
Endocrinology: HFI-142 is investigated for its role in regulating glucose uptake and insulin sensitivity.
Pharmacology: The compound is used as a tool to study the physiological roles of insulin-regulated aminopeptidase and to develop new therapeutic agents.
Biochemistry: HFI-142 is used in various biochemical assays to study enzyme kinetics and inhibitor binding.
Comparaison Avec Des Composés Similaires
HFI-142 est unique parmi les inhibiteurs de l'aminopeptidase régulée par l'insuline en raison de sa forte puissance et de sa sélectivité. Les composés similaires comprennent:
HFI-419: Un autre inhibiteur de l'aminopeptidase régulée par l'insuline, mais avec des propriétés pharmacocinétiques différentes.
LM22B-10: Un composé ayant des effets inhibiteurs similaires mais une structure chimique différente.
ERK2 allosteric-IN-1: Un inhibiteur ayant une cible différente mais des applications thérapeutiques similaires.
HFI-142 se distingue par son affinité de liaison spécifique et sa capacité à traverser la barrière hémato-encéphalique, ce qui le rend particulièrement utile dans les études neurologiques .
Propriétés
IUPAC Name |
ethyl 2-amino-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-17(21)15-14(10-4-3-7-19-9-10)12-6-5-11(20)8-13(12)23-16(15)18/h3-9,14,20H,2,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPNHSIHFSZJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



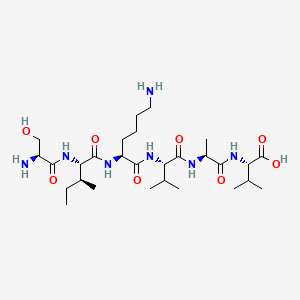


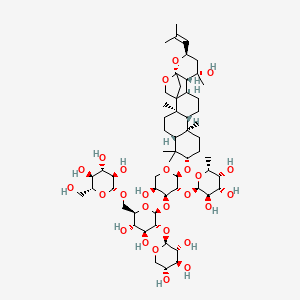
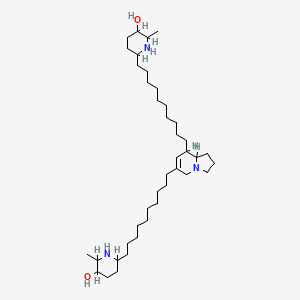
![[(1R)-1-[(1S,2S)-6-[(5S,6S)-5-[(1R)-1-acetyloxyethyl]-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl] acetate](/img/structure/B1673161.png)
